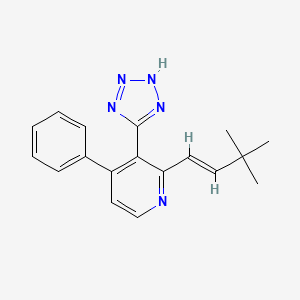
2-(3,3-dimethyl-1-buten-1-yl)-4-phenyl-3-(2H-tetrazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related tetrazole and pyridine derivatives, such as 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, involves Chan–Evans–Lam coupling conditions, demonstrating the complex chemical strategies employed to assemble these molecules. The structural confirmation is achieved through a combination of 1H, 13C-NMR, IR, UV-Vis spectroscopy, high-resolution mass spectrometry, and TLC, highlighting the comprehensive analytical approach required for these compounds (Ershov et al., 2023).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using X-ray diffraction analysis, complemented by theoretical DFT B3LYP quantum chemistry calculations. This dual approach allows for a detailed understanding of the molecule's geometry, electronic structure, and the potential for intermolecular interactions, which are crucial for predicting reactivity and properties (Ershov et al., 2023).
Chemical Reactions and Properties
Tetrazole and pyridine derivatives engage in various chemical reactions, including cycloaddition methods to synthesize functionalized compounds. For example, pyridine-substituted triorganostannyltetrazoles demonstrate the versatility and reactivity of these frameworks, which are influenced by their unique molecular structures. The reactivity patterns observed underscore the significance of the molecular framework in dictating the chemical behavior of these compounds (Bhandari et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of tetrazole and pyridine derivatives are directly related to their molecular structure. X-ray crystallography provides insight into the crystal packing, hydrogen bonding, and molecular conformation, which are pivotal in understanding the material's properties and potential applications (Ganapathy et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the molecular structure of tetrazole and pyridine derivatives. Studies involving functionalized (triorganostannyl)tetrazoles highlight the importance of the substituents and their positions on the core structure, affecting the overall chemical behavior and reactivity of these compounds (Bhandari et al., 2000).
Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks for Dye Adsorption
A study described the synthesis of a new anionic metal-organic framework (MOF) utilizing a tetratopic acid ligand with double Lewis pyridine sites for the selective removal of organic cationic dyes. This MOF demonstrated high adsorption capacities for methylene blue and crystal violet, suggesting applications in environmental remediation and water treatment (Yang et al., 2019).
Ligand Design for Metal Complexes
Research on CuI complexes with N,N',S,S' scorpionate ligands indicated their potential in forming dinuclear structures, with applications possibly extending to catalysis and molecular electronics. The study provides insights into the role of pyridine ligands in modulating the electronic properties and aggregation behavior of metal complexes (Gennari et al., 2008).
Photophysical Properties of Complexes
Another area of research involved palladium complexes with pyrazol-1-ylmethylpyridine ligands, focusing on the synthesis, molecular structures, and activation of small molecules. These complexes could have implications in catalysis, particularly in processes involving small molecule activation and polymerization (Ojwach et al., 2009).
Synthesis of Novel Compounds
Research also extends to the synthesis of novel compounds, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, through specific coupling conditions. This highlights the synthetic versatility of pyridine and tetrazole derivatives, potentially leading to new materials or pharmaceuticals (Ershov et al., 2023).
Eigenschaften
IUPAC Name |
2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-18(2,3)11-9-15-16(17-20-22-23-21-17)14(10-12-19-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,21,22,23)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLPUTWKZMUDLK-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=CC1=NC=CC(=C1C2=NNN=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C/C1=NC=CC(=C1C2=NNN=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)
![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)
![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)
![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)
![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)
![4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)
